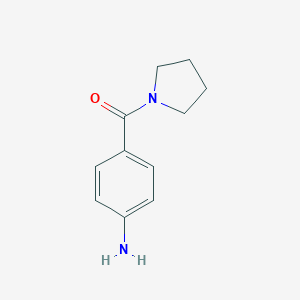

4-(Pyrrolidin-1-ylcarbonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNQOCWBZBGFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342018 | |

| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56302-41-1 | |

| Record name | 4-(pyrrolidin-1-ylcarbonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-ylcarbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound with the molecular formula C₁₁H₁₄N₂O[1][2]. It is classified as a solid and is recognized for its role as a versatile building block in the synthesis of more complex molecules.

Table 1: Summary of Key Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1][2] |

| CAS Number | 56302-41-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Calculated LogP | 1.2 | [1] |

| Polar Surface Area | 46.3 Ų | [1] |

| H-Bond Donors | 1 | [1] |

| H-Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through standard amide coupling reactions. Two common synthetic routes are outlined below.

Method 1: Amide Coupling of 4-Aminobenzoic Acid and Pyrrolidine

This method involves the direct coupling of 4-aminobenzoic acid with pyrrolidine in the presence of a suitable coupling agent.

Experimental Protocol:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add pyrrolidine (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Logical Workflow for Method 1

Caption: Synthesis of this compound via direct amide coupling.

Method 2: Acyl Chloride Formation followed by Amination

This two-step method involves the initial conversion of a protected p-aminobenzoic acid derivative to its acyl chloride, followed by reaction with pyrrolidine. A common starting material is 4-nitrobenzoic acid to protect the amine functionality.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, reflux 4-nitrobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂) (excess) for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve pyrrolidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in DCM. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Work-up and Purification of Intermediate: Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-(4-nitrobenzoyl)pyrrolidine. Purify by recrystallization or column chromatography.

-

Nitro Group Reduction: Dissolve the purified N-(4-nitrobenzoyl)pyrrolidine in a suitable solvent like ethanol or ethyl acetate. Add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate to obtain this compound. Further purification can be achieved by recrystallization.

Logical Workflow for Method 2

Caption: Two-step synthesis via an acyl chloride intermediate and subsequent reduction.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for purity analysis.

Experimental Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

Expected Spectral Data (Predicted):

-

¹H NMR (in CDCl₃):

-

Aromatic protons of the aniline ring will appear as two doublets in the range of δ 6.6-7.5 ppm.

-

The protons of the pyrrolidine ring will show multiplets around δ 1.8-2.0 ppm and δ 3.4-3.6 ppm.

-

The amine (-NH₂) protons will give a broad singlet, the chemical shift of which is concentration-dependent.

-

-

¹³C NMR (in CDCl₃):

-

The carbonyl carbon will appear around δ 168-172 ppm.

-

Aromatic carbons will be observed in the region of δ 114-150 ppm.

-

The aliphatic carbons of the pyrrolidine ring will be in the range of δ 24-26 ppm and δ 46-49 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Data:

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 190. The fragmentation pattern would likely show a prominent peak at m/z 120, corresponding to the loss of the pyrrolidine moiety.[1]

Reactivity and Applications

This compound possesses two primary reactive sites: the aromatic amine group and the amide linkage. The aniline nitrogen is nucleophilic and can undergo reactions such as alkylation, acylation, and diazotization. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Due to its bifunctional nature, this compound is a valuable intermediate in the synthesis of various biologically active molecules, including potential drug candidates. The pyrrolidine moiety is a common scaffold in medicinal chemistry, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Safety Information

Based on available data, this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]

References

In-Depth Technical Guide: 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS: 56302-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound belonging to the class of aromatic amides. Its structure, featuring a central aniline core linked to a pyrrolidine ring via a carbonyl group, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of the 4-aminophenyl moiety, a common pharmacophore in various bioactive molecules, coupled with the cyclic amide functionality, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthesis protocol, and a suggested workflow for biological evaluation based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 56302-41-1 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 181-183 °C | N/A |

| Boiling Point (Predicted) | 391.0 ± 25.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | N/A |

| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)N | [2] |

| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [2] |

Synthesis and Purification

Proposed Synthesis Protocol: One-Pot Acylation of p-Aminobenzoic Acid

This method involves the in-situ formation of the acid chloride of p-aminobenzoic acid followed by its reaction with pyrrolidine.

Materials:

-

p-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Pyrrolidine

-

Dry dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend p-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the suspension while stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of p-aminobenzoyl chloride hydrochloride.

-

Amidation: Cool the reaction mixture back to 0 °C. Add anhydrous pyridine (2.5 eq) to neutralize the hydrochloride and catalyze the reaction. Subsequently, add pyrrolidine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of pyrrolidine, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Proposed Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Ethanol (95%) or Acetonitrile

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol or acetonitrile and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available information specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of 4-aminobenzamides has been reported to exhibit various biological activities, most notably as anticonvulsant agents.[3][4][5][6][7]

Potential Therapeutic Area: Anticonvulsant Activity

Studies on various N-substituted 4-aminobenzamides have demonstrated their efficacy in animal models of epilepsy.[3][4] These compounds have been shown to be active in the maximal electroshock seizure (MES) test in mice, a standard preclinical model for identifying potential antiepileptic drugs.[3] The mechanism of action for these related compounds is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Proposed Biological Screening Workflow

Given the known anticonvulsant properties of related 4-aminobenzamides, a logical starting point for the biological evaluation of this compound would be to screen for similar activity. The following workflow outlines a general approach for such an investigation.

Experimental Protocols:

-

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

-

Animals: Adult male Swiss mice (20-25 g).

-

Compound Administration: Dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses.

-

MES Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

-

-

Neurotoxicity Assessment (Rotarod Test):

-

Apparatus: A rotating rod apparatus.

-

Procedure: Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

-

Testing: Administer the compound at various doses. At the time of peak effect determined from the MES test, place the mice on the rotating rod and record their ability to remain on the rod for 1 minute.

-

Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rod for the full duration.

-

-

Protective Index (PI) Calculation:

-

The protective index (PI = TD₅₀ / ED₅₀) is a measure of the compound's margin of safety. A higher PI indicates a more favorable therapeutic window.

-

Biological Screening Workflow Diagram

Caption: Proposed workflow for the initial biological screening of this compound for anticonvulsant activity.

Conclusion

This compound is a compound with potential for biological activity, particularly in the area of central nervous system disorders, based on the known properties of its structural class. This technical guide provides the available physicochemical data and proposes robust, albeit general, protocols for its synthesis, purification, and initial biological evaluation. Further research is warranted to synthesize this compound, confirm its structure and purity, and explore its pharmacological profile in detail. The proposed workflows offer a solid foundation for researchers and drug development professionals to initiate such investigations.

References

- 1. This compound | C11H14N2O | CID 577800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. | DIAL.pr - BOREAL [dial.uclouvain.be]

- 6. scilit.com [scilit.com]

- 7. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

(4-aminophenyl)(pyrrolidin-1-yl)methanone, a substituted aromatic ketone, possesses a molecular structure characterized by a 4-aminophenyl group attached to a carbonyl moiety, which is in turn bonded to a pyrrolidine ring.

Table 1: Physicochemical Properties of (4-aminophenyl)(pyrrolidin-1-yl)methanone

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 56302-41-1 |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported in publicly available literature and may require experimental determination.

Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone

The synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone can be achieved through the amidation of a suitable 4-aminobenzoic acid derivative with pyrrolidine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

General Synthesis Pathway

The synthesis generally proceeds via the activation of the carboxylic acid group of a protected 4-aminobenzoic acid, followed by nucleophilic attack by pyrrolidine. A final deprotection step yields the target compound.

Caption: Synthesis workflow for (4-aminophenyl)(pyrrolidin-1-yl)methanone.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone. This protocol is based on established chemical principles for amide bond formation and nitro group reduction.

Step 1: Synthesis of (4-nitrophenyl)(pyrrolidin-1-yl)methanone

-

To a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 equivalents) dropwise at 0 °C.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the reaction mixture to scavenge the hydrochloric acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(pyrrolidin-1-yl)methanone.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of (4-aminophenyl)(pyrrolidin-1-yl)methanone

-

Dissolve the purified (4-nitrophenyl)(pyrrolidin-1-yl)methanone (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon at atmospheric pressure. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate or hydrazine.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-aminophenyl)(pyrrolidin-1-yl)methanone.

-

If necessary, purify the final product by column chromatography or recrystallization to obtain a high-purity sample.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized (4-aminophenyl)(pyrrolidin-1-yl)methanone. The following table summarizes the expected data from various analytical techniques.

Table 2: Expected Analytical and Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants will be characteristic of the specific proton environments. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (190.24 m/z). Fragmentation patterns may provide further structural information. |

| Melting Point | A sharp melting point range for the pure, crystalline solid. |

Potential Applications

While specific applications for (4-aminophenyl)(pyrrolidin-1-yl)methanone are not extensively documented in peer-reviewed literature, its structure suggests potential utility as a building block in medicinal chemistry. The presence of a primary aromatic amine and a tertiary amide functional group makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Derivatives of similar structures have been investigated for a range of pharmacological activities. Further research is warranted to explore the potential of this compound and its derivatives in drug discovery and development.

Technical Guide: Physicochemical Properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a compound of interest in medicinal chemistry and materials science. The data presented herein is compiled from verified chemical databases and is intended to support research and development activities.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2][3] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | (4-aminophenyl)-pyrrolidin-1-ylmethanone | [1][2] |

| CAS Number | 56302-41-1 | [1][2] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves the following standard analytical techniques:

1. Mass Spectrometry for Molecular Weight Determination:

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is employed to determine the accurate mass of the molecule. The compound is ionized (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular weight is derived from the mass of the molecular ion peak.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).

2. Elemental Analysis for Molecular Formula Confirmation:

-

Methodology: Combustion analysis is used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. A known mass of the compound is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The empirical formula is calculated from these percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.

-

Sample Preparation: The sample must be pure and thoroughly dried to obtain accurate results.

-

Instrumentation: An elemental analyzer.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure, which in turn confirms the atomic composition and connectivity, validating the molecular formula. The chemical shifts, integration of signals, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).

Molecular Structure and Connectivity

The following diagram illustrates the logical relationship between the constituent functional groups of this compound, which is composed of an aniline moiety linked to a pyrrolidine ring via a carbonyl group.

References

Lack of Publicly Available Data on the Solubility of 4-(Pyrrolidin-1-ylcarbonyl)aniline

A comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 4-(Pyrrolidin-1-ylcarbonyl)aniline in various solvents. While general physicochemical properties such as molecular weight (190.24 g/mol ) and chemical formula (C11H14N2O) are readily available, specific measurements of its solubility in common laboratory solvents have not been publicly documented.[1][2][3] This data gap necessitates empirical determination for researchers and drug development professionals requiring this information for formulation, synthesis, and other research applications.

This technical guide provides standardized experimental protocols to enable the determination of the solubility of this compound. The methodologies outlined below are established industry standards for generating accurate and reproducible solubility profiles.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the thermodynamic solubility of a chemical compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves dissolving a solute in a solvent until saturation is reached, followed by the evaporation of a known volume of the saturated solution and weighing the remaining solid.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent to create a supersaturated solution. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn supernatant using an appropriate syringe filter to remove any remaining undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under vacuum, or in a drying oven at a temperature that does not degrade the compound).

-

Once the solvent has completely evaporated, weigh the dish or vial containing the dried solute.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the solvent used.

Shake-Flask Method followed by UV-Vis Spectroscopy

The shake-flask method is considered a gold standard for solubility determination.[4] This protocol combines the equilibration of the shake-flask method with a quantitative analysis technique like UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected solvents

-

Volumetric flasks

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled environment

-

Filtration apparatus

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature until equilibrium is reached (24-72 hours).

-

Sample Preparation: Allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Summary of Data Presentation

As no quantitative data is available, a table summarizing the solubility of this compound cannot be provided at this time. However, upon completion of the experimental protocols described above, the data should be presented in a clear and structured format as exemplified below:

Table 1: Experimentally Determined Solubility of this compound at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | Data to be determined | Data to be determined | |

| Ethanol | Data to be determined | Data to be determined | |

| Methanol | Data to be determined | Data to be determined | |

| Acetone | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | |

| Other Solvents... | Data to be determined | Data to be determined |

This guide provides the necessary framework for researchers to empirically determine the solubility of this compound. The generation of this data will be a valuable contribution to the scientific community and will aid in the future development and application of this compound.

References

Spectroscopic Profile of 4-(Pyrrolidin-1-ylcarbonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Experimentally determined ¹H NMR data was not available in the public domain at the time of this search. The table is provided as a template. Predicted data can be generated using chemical software but should be verified experimentally.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Experimentally determined ¹³C NMR data was not available in the public domain at the time of this search. The table is provided as a template. Predicted data can be generated using chemical software but should be verified experimentally.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: A complete experimental IR spectrum with peak assignments was not available. Characteristic absorption bands for the functional groups present in the molecule (aromatic amine, amide) are expected.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 190 | [M]⁺ | Molecular Ion |

| 120 | High | Fragment Ion |

| 92 | Medium | Fragment Ion |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is typically used for ¹H NMR acquisition.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond, germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

The infrared spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

The concentration is typically in the range of 10-100 µg/mL.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is used, typically operated in splitless mode for trace analysis.

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of the analyte from any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

The mass spectrum is recorded over a specific m/z range (e.g., 40-500 amu).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation and purity assessment, it is crucial to obtain and interpret the full set of experimental spectroscopic data.

The Synthetic Heart of Innovation: Unlocking Research Potential with 4-(Pyrrolidin-1-ylcarbonyl)aniline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available chemical scaffolds, those containing the pyrrolidine motif have consistently demonstrated significant utility due to their favorable physicochemical properties and their prevalence in a multitude of biologically active compounds. This technical guide focuses on 4-(Pyrrolidin-1-ylcarbonyl)aniline (also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone), a versatile synthetic intermediate poised for broad application in research and development. While direct biological activity of this compound is not extensively documented in peer-reviewed literature, its true value lies in its role as a foundational scaffold for the synthesis of highly potent and selective bioactive molecules. This guide will provide an in-depth look at its synthesis, chemical properties, and, most importantly, its application in the creation of targeted therapies, with a specific focus on the development of next-generation enzyme inhibitors.

Core Compound Profile

This compound is a bifunctional molecule featuring a primary aromatic amine and a pyrrolidinyl carboxamide group. This unique combination of functional groups makes it an ideal starting point for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | [1] |

| CAS Number | 56302-41-1 | [1] |

| Appearance | Solid | [2] |

| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [2] |

Synthesis of the Core Scaffold

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-nitrobenzoyl chloride and pyrrolidine, followed by the reduction of the nitro group.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone To a solution of 4-nitrobenzoyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of pyrrolidine and a slight excess of a non-nucleophilic base (e.g., triethylamine) are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography. The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound The (4-nitrophenyl)(pyrrolidin-1-yl)methanone intermediate is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) until the starting material is consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield this compound.

Application in the Synthesis of Bioactive Molecules: A Case Study on IDO1 Inhibitors

The primary amine of this compound serves as a versatile handle for the construction of more complex molecules. A pertinent example of its application is in the synthesis of phenylurea derivatives that have shown potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism and a key target in cancer immunotherapy.[3]

Synthetic Application Workflow

The aniline nitrogen of the core scaffold can be readily reacted with various isocyanates to form a diverse library of phenylurea derivatives. This approach allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Experimental Protocol: Synthesis of Phenylurea IDO1 Inhibitors

The following is a representative protocol adapted from the literature for the synthesis of phenylurea derivatives from an aniline precursor.[3]

-

Preparation of the Isocyanate : In a flask, a solution of the desired substituted aniline in a dry aprotic solvent (e.g., dichloromethane) is prepared. To this solution, a phosgene equivalent, such as triphosgene, is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred and slowly warmed to room temperature and then refluxed until the reaction is complete. The solvent is removed under reduced pressure to yield the crude isocyanate, which is often used without further purification.

-

Urea Formation : this compound is dissolved in a dry aprotic solvent like tetrahydrofuran. The crude isocyanate from the previous step, dissolved in the same solvent, is added dropwise to this solution at room temperature. The reaction mixture is stirred for several hours until completion. The resulting product is then isolated by filtration if it precipitates, or by standard aqueous workup and purification by column chromatography or recrystallization.

Quantitative Data: Biological Activity of Synthesized IDO1 Inhibitors

A series of phenylurea derivatives incorporating the this compound scaffold were synthesized and evaluated for their inhibitory activity against the IDO1 enzyme. The results for selected potent compounds are summarized below.[4]

| Compound ID | Structure of 'R' Group on Urea | IDO1 IC₅₀ (µM) |

| i12 | 4-chlorophenyl | 0.6 |

| i23 | 3-chloro-4-fluorophenyl | 0.2 |

| i24 | 4-chloro-3-(trifluoromethyl)phenyl | 0.1 |

Data extracted from a study on phenylurea derivatives as IDO1 inhibitors, where the core structure is consistent with being derived from this compound.[4]

Mechanism of Action and Signaling Pathway

The synthesized phenylurea derivatives act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.

The IDO1 Pathway in Cancer

In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function. The depletion of tryptophan and the presence of kynurenine induce T-cell anergy and apoptosis, thereby allowing the tumor to evade the host's immune response. By inhibiting IDO1, the synthesized compounds can restore local tryptophan levels, reverse the immunosuppressive environment, and enhance the efficacy of anti-tumor T-cell responses.

Future Research Directions and Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The case study of IDO1 inhibitors highlights its potential in the development of targeted therapies, particularly in oncology. Future research applications could explore the use of this scaffold in the synthesis of inhibitors for other enzyme classes, such as kinases, or as ligands for G-protein coupled receptors, where the aniline moiety can be functionalized to interact with specific receptor pockets.

The key advantages of using this compound as a synthetic intermediate include:

-

Synthetic Tractability : The primary amine provides a reliable point for chemical modification through well-established reactions.

-

Structural Rigidity and Flexibility : The phenyl ring offers a rigid core, while the pyrrolidine ring can adopt various conformations, allowing for fine-tuning of binding interactions.

-

Favorable Physicochemical Properties : The pyrrolidine moiety can improve the solubility and metabolic stability of the final compounds.

References

- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: Safety and Handling of 4-(Pyrrolidin-1-ylcarbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS No: 56302-41-1), a compound of interest in chemical research and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The table below summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | WDNQOCWBZBGFHU-UHFFFAOYSA-N | [1] |

| CAS Number | 56302-41-1 | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |

Note: The GHS classification is based on available data and may be subject to revision.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

Handling and Storage

Proper handling and storage practices are essential to minimize risk.

Handling

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following diagram outlines the recommended PPE for handling this compound.

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to 4-(Pyrrolidin-1-ylcarbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 4-(Pyrrolidin-1-ylcarbonyl)aniline, a key chemical intermediate in modern medicinal chemistry. While the specific historical context of its initial synthesis remains elusive in readily available literature, its significance has grown in recent decades as a versatile building block for the development of novel therapeutics, particularly those targeting neurological disorders. This document provides a comprehensive overview of its chemical and physical properties, a detailed, generalized synthetic protocol, and a discussion of its applications in drug discovery, supported by relevant data and visualizations.

Introduction: The Convergence of Aniline and Pyrrolidine Scaffolds

The history of medicinal chemistry is rich with examples of how specific molecular scaffolds become foundational to the development of new drugs. This compound, also known by its IUPAC name (4-aminophenyl)(pyrrolidin-1-yl)methanone, represents the convergence of two such important structural motifs: the aniline core and the pyrrolidine ring.

Aniline and its derivatives have been pivotal in the development of synthetic dyes and pharmaceuticals since the 19th century.[1] The amino group on the aromatic ring provides a reactive handle for a wide array of chemical transformations, making it a versatile starting material.

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in a vast number of natural products and synthetic drugs.[2][3][4][5] Its three-dimensional structure and ability to participate in hydrogen bonding interactions often contribute to favorable pharmacokinetic properties and potent biological activity.[2][3] The incorporation of the pyrrolidine moiety can enhance aqueous solubility and provide a scaffold for stereospecific interactions with biological targets.[2][3]

This compound effectively combines these two pharmacologically relevant moieties, creating a molecule with a reactive aniline amine for further derivatization and a stable, drug-like pyrrolidine amide. While a definitive "discovery" event for this specific compound is not prominently documented, its utility as a synthetic intermediate has become increasingly apparent in the scientific and patent literature over the past few decades.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | (4-aminophenyl)(pyrrolidin-1-yl)methanone | PubChem |

| CAS Number | 56302-41-1 | PubChem |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| InChI | 1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 | PubChem |

| InChIKey | WDNQOCWBZBGFHU-UHFFFAOYSA-N | PubChem |

| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)N | PubChem |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the coupling of a p-aminobenzoic acid (PABA) derivative with pyrrolidine. The following section outlines a generalized experimental protocol based on standard amide bond formation reactions.

General Synthetic Pathway

The most common route to this compound involves the activation of the carboxylic acid of a protected p-aminobenzoic acid, followed by nucleophilic acyl substitution by pyrrolidine, and subsequent deprotection of the amino group. A more direct, albeit potentially lower-yielding, approach involves the direct coupling of p-aminobenzoic acid with pyrrolidine using a suitable coupling agent.

Figure 1: General synthetic routes to this compound.

Detailed Experimental Protocol (Generalized)

This protocol describes a common laboratory-scale synthesis of this compound from p-nitrobenzoic acid, which is a readily available starting material.

Step 1: Synthesis of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Acid Activation: Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of p-nitrobenzoyl chloride.

-

Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve pyrrolidine (2.5 eq) in the same solvent. Slowly add the solution of p-nitrobenzoyl chloride to the pyrrolidine solution while maintaining the temperature at 0 °C.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. After completion of the reaction (monitored by TLC), wash the mixture successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-nitrobenzoyl)pyrrolidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reduction Setup: Dissolve the purified (4-nitrophenyl)(pyrrolidin-1-yl)methanone (1.0 eq) in a solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals include multiplets for the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm), a broad singlet for the aniline NH₂ protons, and doublets in the aromatic region corresponding to the para-substituted benzene ring. |

| ¹³C NMR | Expected signals include those for the two distinct methylene carbons of the pyrrolidine ring, and four signals in the aromatic region (two for the protonated carbons and two for the quaternary carbons), and a signal for the amide carbonyl carbon. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). |

Role in Drug Discovery and Development

This compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the primary aromatic amine allows for its use in various coupling reactions to introduce diverse functionalities.

Precursor for Biologically Active Compounds

Research has shown that derivatives of this compound exhibit a range of biological activities. Of particular note is its use in the development of compounds targeting the central nervous system.

-

Antidepressant and Anxiolytic Agents: Several studies have explored derivatives of pyrrolidine-containing compounds for their potential as antidepressant and anxiolytic agents. The pyrrolidine moiety is a common feature in ligands for serotonin and dopamine receptors, which are key targets in the treatment of depression and anxiety.[6][7]

-

Neurological Disorders: The broader class of pyrrolidine derivatives is being investigated for the treatment of various neurological disorders.[8] The ability to readily modify the aniline portion of this compound makes it an attractive starting point for creating libraries of compounds for screening against neurological targets.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While this compound itself is primarily a synthetic intermediate, its derivatives often interact with specific biological pathways. For instance, derivatives designed as serotonin receptor modulators would interact with serotonergic signaling pathways.

References

- 1. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 4. 56302-41-1|(4-Aminophenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 5. The Synthesis of P-aminophenylsulfonium Salts and Anti-p-aminobenzoic Acid ... - Philip Edwin Wilcox - Google Books [books.google.com.sg]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. manu56.magtech.com.cn [manu56.magtech.com.cn]

A Technical Guide to the Synthesis of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] Their importance necessitates the continuous development of efficient, selective, and scalable synthetic methodologies. This technical guide provides an in-depth review of the core strategies for synthesizing substituted anilines, from classical reduction techniques to state-of-the-art catalytic cross-coupling reactions.[1] It includes detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Reduction of Nitroaromatics

The reduction of nitroarenes is one of the most established and widely utilized methods for preparing anilines.[1] This approach is particularly valuable due to the ready availability of a diverse array of substituted nitroaromatic compounds, which are typically synthesized via electrophilic aromatic nitration.[1][3] The choice of reducing agent is critical and often depends on the presence of other functional groups within the molecule.[1]

Key Methodologies

-

Metal/Acid Systems: The classic approach involves using metals like iron (Fe) or tin (Sn) in the presence of a strong acid, most commonly hydrochloric acid (HCl).[1] These reactions are known for being robust and providing high yields.[1] The Zinin reaction, which uses sodium sulfide, is another example that is selective for nitro groups in the presence of other reducible functionalities.[4]

-

Catalytic Hydrogenation: This clean and efficient method employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1][5] While highly effective, care must be taken as the reaction conditions can also reduce other functional groups.[1]

-

Transfer Hydrogenation: Formic acid can serve as a reducing agent in a well-defined iron-based catalyst system, allowing for the reduction of a broad range of nitroarenes to anilines under mild, base-free conditions.[6]

Comparative Data for Nitrobenzene Reduction

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bechamp Reduction | Fe / HCl | Water | 100 | 2-4 | >95 | [1][5] |

| Zinin Reduction | Na₂S / H₂O | Ethanol/Water | Reflux | 1-3 | ~90 | [4] |

| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) | Methanol | 25 | 1 | >99 | [1][5] |

| Transfer Hydrogenation | HCOOH, Fe-catalyst | NMP | 80 | 12 | 98 | [6] |

General Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve nitrobenzene (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 5 mol% palladium on carbon (10% Pd wt.) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or a pressure reactor) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield aniline. The crude product can be further purified by distillation if necessary.[1]

Nitroarene Reduction Pathways

The reduction of a nitro group to an amine proceeds through several intermediates. The specific pathway can be influenced by the reaction conditions and the chosen reducing agent.

References

- 1. benchchem.com [benchchem.com]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. Zinin reaction - Wikipedia [en.wikipedia.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 4-(Pyrrolidin-1-ylcarbonyl)aniline. The synthesis involves the acylation of pyrrolidine with 4-nitrobenzoyl chloride to form an intermediate, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, followed by the reduction of the nitro group to yield the final amine product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. All personnel must adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Safety Precautions

Hazard Warning: This protocol involves the use of hazardous chemicals. This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation. Precursors like 4-nitrobenzoyl chloride are corrosive and lachrymatory. Pyrrolidine is flammable and corrosive. All steps must be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Flame-resistant lab coat

-

Closed-toe shoes

Overall Reaction Scheme

The synthesis is performed in two main stages:

-

Step 1: Amide Formation - Reaction of 4-nitrobenzoyl chloride with pyrrolidine to form (4-nitrophenyl)(pyrrolidin-1-yl)methanone.

-

Step 2: Nitro Group Reduction - Reduction of the nitro intermediate to the target aniline, this compound, using tin(II) chloride.

Logical Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (4-nitrophenyl)(pyrrolidin-1-yl)methanone

This procedure details the formation of the amide bond between 4-nitrobenzoyl chloride and pyrrolidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.86 g |

| Pyrrolidine | 71.12 | 11.0 | 0.78 g (0.91 mL) |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.21 g (1.67 mL) |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | 2 x 20 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (11.0 mmol) and triethylamine (12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Addition of Acyl Chloride: Separately, dissolve 4-nitrobenzoyl chloride (10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes. A white precipitate of triethylammonium chloride will form.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (twice), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-nitrophenyl)(pyrrolidin-1-yl)methanone, as a yellow solid. This intermediate is often pure enough to proceed to the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the reduction of the aromatic nitro group to an amine using tin(II) chloride.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (4-nitrophenyl)(pyrrolidin-1-yl)methanone | 220.23 | 8.0 (Assumed) | 1.76 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 28.0 | 6.32 g |

| Ethanol (95%) | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL (until basic) |

| Ethyl Acetate | - | - | 3 x 40 mL |

| Brine | - | - | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~3 g |

| Silica Gel for Chromatography | - | - | As needed |

| Eluent (e.g., Hexane:Ethyl Acetate) | - | - | As needed |

Procedure:

-

Setup: To a 250 mL round-bottom flask, add the crude (4-nitrophenyl)(pyrrolidin-1-yl)methanone (assuming ~8.0 mmol from the previous step) and 50 mL of ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (28.0 mmol, 3.5 equivalents) to the solution.[4]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 3-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting nitro-compound is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice (~100 g) in a large beaker.

-

Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is basic (pH ~8-9). A thick, white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

-

Isolation:

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, this compound, as a solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for 4-(Pyrrolidin-1-ylcarbonyl)aniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(pyrrolidin-1-ylcarbonyl)aniline as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to guide researchers in their drug discovery and development endeavors.

Introduction